molecular formula C18H17ClN2O2S B2596331 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea CAS No. 2097858-56-3

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2596331
CAS No.: 2097858-56-3
M. Wt: 360.86
InChI Key: QIJQCPGRPWNXCM-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzylamine, furan-2-carbaldehyde, and thiophene-2-carbaldehyde. These intermediates are then subjected to a series of reactions including condensation, cyclization, and urea formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)ethyl]urea
  • 1-[(4-Chlorophenyl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
  • 1-[(4-Chlorophenyl)methyl]-3-[2-(pyridin-2-yl)ethyl]urea

Uniqueness

1-[(4-Chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-14-7-5-13(6-8-14)11-20-18(22)21-12-15(16-3-1-9-23-16)17-4-2-10-24-17/h1-10,15H,11-12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJQCPGRPWNXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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